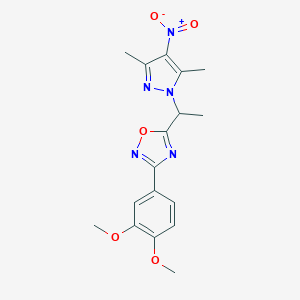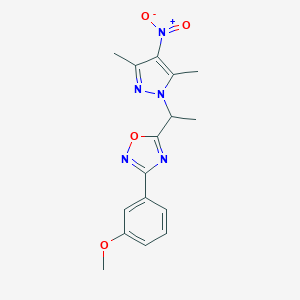![molecular formula C15H11ClF3NO2 B283946 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound is also known as "Fenofibrate," and it belongs to the class of drugs called fibrates. Fenofibrate is used to treat high cholesterol and triglyceride levels in the blood. In
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate binds to PPARα and activates it, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation. This results in a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol levels. It also increases HDL cholesterol levels. This compound has anti-inflammatory effects and has been shown to reduce the expression of pro-inflammatory cytokines. It has also been shown to have antitumor properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful compound for lab experiments due to its hypolipidemic, anti-inflammatory, and antitumor properties. It can be used to study the mechanisms of lipid metabolism, inflammation, and cancer. However, this compound has limitations as well. It is toxic at high doses and can cause liver damage. It also has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to explore its potential use in the treatment of other diseases such as diabetes and metabolic syndrome. Another direction is to investigate its mechanisms of action in more detail, particularly in relation to lipid metabolism and inflammation. Additionally, research can be conducted to identify new analogs of this compound with improved pharmacological properties. Finally, more studies can be conducted to assess the safety and toxicity of this compound, particularly at higher doses.
Conclusion:
This compound is a compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. This compound has been used to treat various diseases such as hyperlipidemia, atherosclerosis, and cancer. Future research can explore its potential use in the treatment of other diseases, investigate its mechanisms of action in more detail, identify new analogs with improved pharmacological properties, and assess its safety and toxicity.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-(3-chlorophenoxy) acetic acid and 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. This compound has been used to treat various diseases such as hyperlipidemia, atherosclerosis, and cancer.
Eigenschaften
Molekularformel |
C15H11ClF3NO2 |
|---|---|
Molekulargewicht |
329.7 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-4-2-6-13(8-11)22-9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21) |
InChI-Schlüssel |
HRLFEWOQSNSEPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)


![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)


![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
